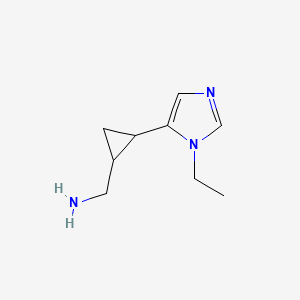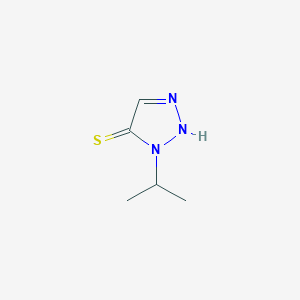
1-(propan-2-yl)-1H-1,2,3-triazole-5-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Propan-2-yl)-1H-1,2,3-triazole-5-thiol is a heterocyclic compound featuring a triazole ring substituted with a thiol group and an isopropyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(Propan-2-yl)-1H-1,2,3-triazole-5-thiol can be synthesized through several methods. One common approach involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen 1,3-dipolar cycloaddition. This reaction typically requires a copper(I) catalyst and proceeds under mild conditions to form the triazole ring. The thiol group can then be introduced via nucleophilic substitution reactions.
Industrial Production Methods: Industrial production of this compound often involves large-scale cycloaddition reactions followed by purification processes such as recrystallization or chromatography to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Propan-2-yl)-1H-1,2,3-triazole-5-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazoles.
Substitution: The thiol group can participate in nucleophilic substitution reactions, forming thioethers or other derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or iodine can be used for oxidation reactions.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride are common reducing agents.
Substitution: Alkyl halides or acyl chlorides are often used in substitution reactions with the thiol group.
Major Products:
Oxidation: Disulfides, sulfonic acids.
Reduction: Dihydrotriazoles.
Substitution: Thioethers, thioesters.
Aplicaciones Científicas De Investigación
1-(Propan-2-yl)-1H-1,2,3-triazole-5-thiol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with biological thiols.
Medicine: Explored for its potential in drug development, particularly as a scaffold for designing enzyme inhibitors.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism by which 1-(propan-2-yl)-1H-1,2,3-triazole-5-thiol exerts its effects often involves interactions with biological molecules. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting enzyme activity. The triazole ring can also participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity for various molecular targets.
Comparación Con Compuestos Similares
1-(Propan-2-yl)-1H-1,2,4-triazole-5-thiol: Similar structure but with a different triazole ring, leading to variations in chemical reactivity and biological activity.
1-(Propan-2-yl)-1H-1,2,3-triazole-4-thiol: Positional isomer with the thiol group at a different position on the triazole ring, affecting its chemical properties.
Uniqueness: 1-(Propan-2-yl)-1H-1,2,3-triazole-5-thiol is unique due to the specific positioning of the thiol group on the triazole ring, which influences its reactivity and potential applications. Its combination of a thiol group and a triazole ring makes it a versatile compound for various chemical transformations and applications in different fields.
Propiedades
Fórmula molecular |
C5H9N3S |
|---|---|
Peso molecular |
143.21 g/mol |
Nombre IUPAC |
3-propan-2-yl-2H-triazole-4-thione |
InChI |
InChI=1S/C5H9N3S/c1-4(2)8-5(9)3-6-7-8/h3-4,7H,1-2H3 |
Clave InChI |
YQFXQNADVXVVTF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N1C(=S)C=NN1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


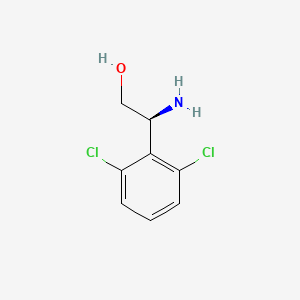


![1-{4-Methoxybicyclo[2.2.1]heptan-1-yl}methanaminehydrochloride](/img/structure/B13589073.png)

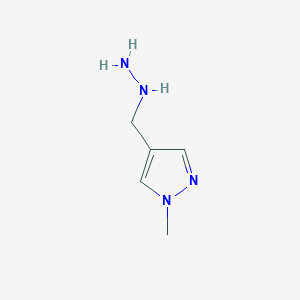
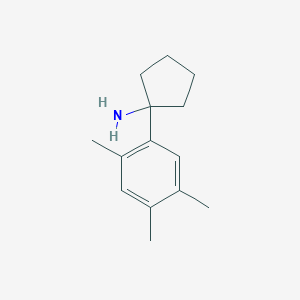
![1-Methyl-8-oxa-2-azaspiro[4.5]decanehydrochloride](/img/structure/B13589084.png)

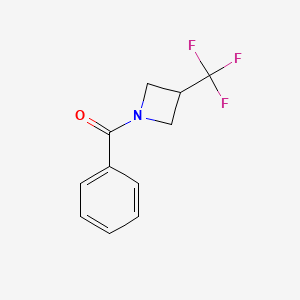
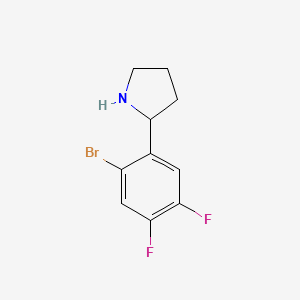
![[3-(2-Oxoazepan-1-yl)propyl]urea](/img/structure/B13589116.png)
